3-(2,4,5-Trimethylphenyl)oxolan-3-ol
Description
3-(2,4,5-Trimethylphenyl)oxolan-3-ol is a substituted oxolane (tetrahydrofuran) derivative featuring a hydroxyl group and a 2,4,5-trimethylphenyl substituent at the 3-position of the oxolane ring. This compound combines the rigidity of the aromatic trimethylphenyl group with the polar hydroxyl functionality, influencing its physicochemical properties and reactivity.
Properties
IUPAC Name |
3-(2,4,5-trimethylphenyl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9-6-11(3)12(7-10(9)2)13(14)4-5-15-8-13/h6-7,14H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDHOSXYFGLNHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C2(CCOC2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The 2,4,5-trimethylphenyl group introduces significant steric bulk and hydrophobicity, reducing aqueous solubility compared to simpler oxolane derivatives. For example:
- 3-(4-Methylphenyl)oxolan-3-ol (hypothetical analog with fewer methyl groups) would exhibit higher solubility in polar solvents due to reduced steric hindrance and hydrophobicity.
- 3-(2,4,5-Trimethylphenyl)oxolan-3-methoxy (methoxy-substituted analog) would show even lower water solubility due to the absence of a hydrophilic hydroxyl group.
Reactivity and Stability
- Hydroxyl Group Reactivity : The hydroxyl group in 3-(2,4,5-Trimethylphenyl)oxolan-3-ol enables typical alcohol reactions (e.g., esterification, oxidation). In contrast, analogs with methoxy or alkyl ether groups (e.g., 3-(2,4,5-Trimethylphenyl)oxolan-3-methoxy) would resist oxidation but exhibit lower hydrogen-bonding capacity.
- Steric Protection : The bulky trimethylphenyl group may shield the oxolane ring from electrophilic attacks, enhancing stability compared to less-substituted analogs like 3-phenyloxolan-3-ol.
Data Table: Comparative Analysis of Oxolane Derivatives
*Hypothetical analogs inferred from structural trends.
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